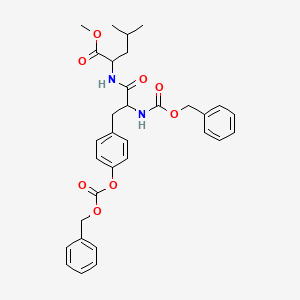
5-Butylthiophene-2-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylthiophene-2-carbodithioic acid: is an organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry. The compound has a molecular formula of C9H12S3 and a molecular weight of 216.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylthiophene-2-carbodithioic acid can be achieved through various methods. One common approach involves the reaction of 5-butylthiophene-2-carboxylic acid with carbon disulfide in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-Butylthiophene-2-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol group using reducing agents like .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Butylthiophene-2-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Butylthiophene-2-carbodithioic acid involves its interaction with various molecular targets. The compound can act as a chelating agent , binding to metal ions and forming stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. Additionally, the compound’s ability to undergo redox reactions makes it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-thiophenecarboxylic acid
- 5-Butylthiophene-2-carboxylic acid
- 2-Thiophenecarbodithioic acid
Uniqueness
5-Butylthiophene-2-carbodithioic acid is unique due to its specific substitution pattern and the presence of the carbodithioic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable metal complexes. Compared to similar compounds, it offers a broader range of applications in both research and industry .
Properties
CAS No. |
921221-48-9 |
|---|---|
Molecular Formula |
C9H12S3 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
5-butylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C9H12S3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
UOQWEYWXDKUVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)

![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
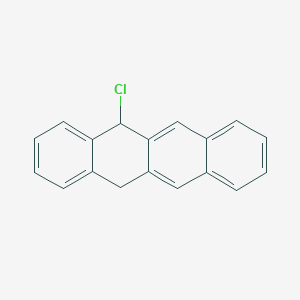


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
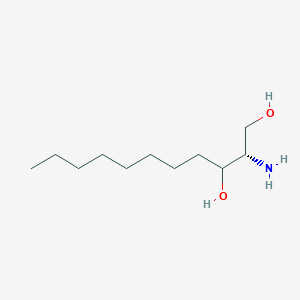

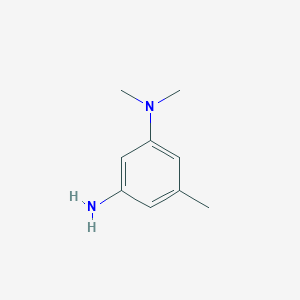
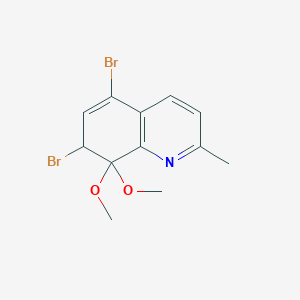
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
